molecular formula C2H6N2O3S B2848929 Methanesulfonylurea CAS No. 21247-96-1

Methanesulfonylurea

Cat. No.: B2848929
CAS No.: 21247-96-1
M. Wt: 138.14
InChI Key: BLPITTLHXKDNPJ-UHFFFAOYSA-N
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Description

Methanesulfonylurea is a sulfonylurea derivative characterized by a methanesulfonyl group (CH₃SO₂-) attached to a urea moiety. Sulfonylureas are a class of organic compounds widely studied for their diverse biological activities, including antidiabetic, herbicidal, and anticancer applications . The methanesulfonyl group may influence its reactivity, solubility, and binding affinity compared to other sulfonylureas, which often feature aromatic or halogenated substituents .

Properties

IUPAC Name

methylsulfonylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O3S/c1-8(6,7)4-2(3)5/h1H3,(H3,3,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPITTLHXKDNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80901021
Record name NoName_70
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80901021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanesulfonylurea can be synthesized through the reaction of methanesulfonyl chloride with urea. The reaction typically involves the use of a base such as pyridine to facilitate the formation of the sulfonylurea bond. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, this compound is produced by reacting methanesulfonic acid with urea in the presence of a dehydrating agent such as thionyl chloride. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methanesulfonylurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methanesulfonylurea has a wide range of applications in scientific research:

Comparison with Similar Compounds

Table 1: Structural Features of Methanesulfonylurea and Analogous Sulfonylureas

Compound Substituent on Sulfonyl Group Molecular Formula Molecular Weight (g/mol) Key Structural Notes
This compound* Methane (CH₃) CH₄N₂O₃S (estimated) ~140 (estimated) Simplest sulfonylurea; lacks aromaticity
4-Methylphenylsulfonylurea 4-Methylphenyl C₈H₁₀N₂O₃S 214.24 Aromatic ring enhances lipophilicity
Chlorsulfuron Chlorinated aryl C₁₂H₁₂ClN₅O₄S 357.77 Herbicidal activity via ALS inhibition
Sorafenib analog (6c) 2,4-Difluorophenyl C₂₀H₁₆F₂N₄O₅S 462.43 Anticancer activity via VEGFR2 inhibition

*Hypothetical structure inferred from nomenclature and analogs.

Key Observations :

  • Aromatic sulfonylureas (e.g., 4-Methylphenylsulfonylurea) exhibit higher molecular weights and lipophilicity, which may enhance membrane permeability .

Table 2: Activity Profiles of Sulfonylureas

Compound Primary Application IC₅₀/Effective Dose Mechanism of Action
This compound* Not reported N/A Hypothesized: Enzyme inhibition via sulfonylurea moiety
Sorafenib analog (6c) Anticancer 16.54–63.92 μM (A549, Hela, MCF-7, PC-3) VEGFR2 kinase inhibition
Chlorsulfuron Herbicide ~2–10 g/ha Acetolactate synthase (ALS) inhibition
4-Methylphenylsulfonylurea Research chemical Not reported Structural analog for drug discovery

Key Observations :

  • This compound’s activity remains underexplored, but sulfonylureas with halogenated aryl groups (e.g., 2,4-difluoro in compound 6c) show enhanced anticancer potency due to improved target binding .
  • Herbicidal sulfonylureas like chlorsulfuron rely on aryl substituents for ALS inhibition, suggesting this compound’s aliphatic group may lack affinity for this target .

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